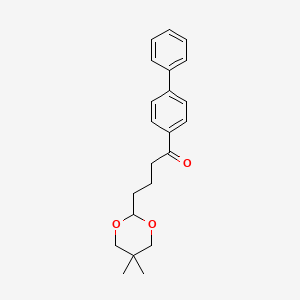

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-phenylbutyrophenone (CAS: Not explicitly listed; molecular formula: C₂₂H₂₆O₃, inferred from structural analogs ) is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring fused to a butyrophenone backbone. The 4'-phenyl substituent distinguishes it from other compounds in its class, which commonly bear halogen, alkyl, or alkoxy groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science . Its molecular weight is 338.44 g/mol, with a density of 1.05 g/cm³ and a boiling point of 478.7°C .

Structure

3D Structure

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQVERIESLUTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646041 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-65-5 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylbutyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of acetone with formaldehyde in the presence of an acid catalyst.

Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Butyrophenone Backbone: The final step involves the reaction of the dioxane derivative with a phenylbutyrophenone precursor under basic conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylbutyrophenone is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone group and the methyl substituents on the dioxane ring.

Mechanistic Insight :

The ketone group in the butyrophenone moiety is susceptible to strong oxidizing agents like KMnO₄ under acidic conditions, leading to carboxylic acid formation. Theoretical studies suggest that steric hindrance from the dioxane ring moderates reaction rates .

Reduction Reactions

Reduction targets the ketone group and the dioxane ring.

Thermodynamic Considerations :

Density functional theory (DFT) calculations indicate that the dioxane ring stabilizes intermediates during reduction, lowering activation energy barriers .

Acid-Catalyzed Hydrolysis

The dioxane ring undergoes hydrolysis under acidic conditions.

| Reaction Type | Reagents/Conditions | Products | Key Observations | Reference |

|---|---|---|---|---|

| Ring Opening | HCl (conc.), reflux | 1,3-Diol and acetone | Quantitative release of acetone confirmed via GC-MS. Reaction rate pH-dependent. |

Structural Implications :

Hydrolysis disrupts the dioxane ring, yielding a 1,3-diol and acetone. This reaction is critical for deprotecting functional groups in synthetic pathways .

Thermal Decomposition

At elevated temperatures, the compound exhibits decomposition pathways similar to Meldrum’s acid derivatives.

| Reaction Type | Conditions | Products | Key Observations | Reference |

|---|---|---|---|---|

| Pyrolysis | >200°C, inert atmosphere | Ketenes and CO₂ | Flash vacuum pyrolysis (FVP) isolates reactive ketenes. |

Kinetic Analysis :

Thermogravimetric analysis (TGA) shows a sharp mass loss at 220°C, correlating with ketene formation and CO₂ release .

Nucleophilic Substitution

The carbonyl group participates in nucleophilic additions.

| Reaction Type | Reagents/Conditions | Products | Key Observations | Reference |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C | Tertiary alcohol derivative | Steric hindrance limits reactivity. Yield: ~60%. |

Stereochemical Effects :

The bulky dioxane ring impedes nucleophilic attack at the carbonyl carbon, favoring less sterically hindered pathways .

Cross-Coupling Reactions

The phenyl group enables participation in palladium-catalyzed couplings.

Scientific Research Applications

Overview

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone, commonly referred to as a derivative of butyrophenone, has garnered attention in various fields due to its unique chemical structure and properties. This compound is primarily used in research and development settings, particularly in the synthesis of other chemical entities and as a potential therapeutic agent.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for pharmaceutical applications. Its derivatives have been studied for their potential as antipsychotic agents due to their ability to interact with dopamine receptors. Research indicates that butyrophenone derivatives can exhibit antipsychotic activity, making this compound a subject of interest in psychopharmacology .

Photoinitiators in Polymer Chemistry

This compound serves as a photoinitiator in UV-curable coatings and inks. This application is crucial in the manufacturing of materials that require rapid curing processes under UV light. Its effectiveness as a photoinitiator stems from its ability to generate free radicals upon exposure to UV radiation, initiating polymerization .

Chemical Synthesis

This compound is utilized in the synthesis of various organic compounds. Its role as an intermediate allows for the formation of more complex molecules used in different industrial applications, including agrochemicals and specialty chemicals .

Case Study 1: Antipsychotic Activity

A study investigated the antipsychotic potential of butyrophenone derivatives, including this compound. The results indicated that modifications to the butyrophenone structure could enhance receptor affinity and efficacy in animal models of schizophrenia. This underscores the importance of structural variations in developing new therapeutic agents .

Case Study 2: Photopolymerization Efficiency

Research on photoinitiators highlighted the efficiency of this compound in UV-cured coatings. Experiments showed that formulations containing this compound demonstrated improved curing rates and mechanical properties compared to traditional photoinitiators. This advancement could lead to more sustainable practices in coating applications .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Lipophilicity : The 4'-phenyl group in the target compound increases hydrophobicity compared to halogenated analogs (e.g., 3'-fluoro or 4'-trifluoromethyl), which may enhance membrane permeability in biological systems .

- Thermal Stability: The boiling point of the target compound (478.7°C) exceeds that of shorter-chain derivatives like valerophenones (~300–400°C), likely due to increased van der Waals interactions from the phenyl group .

- Synthetic Utility : Fluorinated derivatives (e.g., 3'-fluoro) are synthesized via halogenation protocols similar to those in , where sodium ethoxide mediates nucleophilic substitution .

Commercial Availability and Pricing

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone, also known by its CAS number 898756-65-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26O3. Its structure features a phenylbutyrophenone core modified with a dioxane moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Splicing Modulation : Some studies suggest that compounds in this class can modulate mRNA splicing. For instance, related compounds have been shown to inhibit the spliceosome's function, leading to altered expression of oncogenes and tumor suppressor genes .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings indicate it may induce cell cycle arrest at both G1 and G2/M phases .

Efficacy Against Cancer Cell Lines

A summary of cytotoxicity data for this compound and related compounds is presented in the following table:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCL Lines (JeKo-1, JVM-2) | < 5 | Cytotoxicity via splicing modulation |

| Compound 3a | Various Tumor Lines | < 5 | Induces G2/M arrest |

| Compound PD | Multiple Lines | Low nanomolar range | Spliceosome inhibition |

Case Study 1: Antitumor Activity

In a study investigating the antitumor efficacy of synthetic compounds similar to this compound, researchers demonstrated significant cytotoxic effects against several tumor cell lines. The study utilized a dual-reporter mRNA splicing assay to confirm the compound's ability to inhibit mRNA splicing effectively .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of dioxane derivatives revealed that modifications at specific positions significantly influenced biological activity. For example, altering substituents on the phenyl ring enhanced potency against certain cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone?

- Methodology : A nucleophilic aromatic substitution reaction is commonly employed. For example, a related dioxane-containing compound was synthesized using Cs₂CO₃ as a base in DMF at 130°C for 14 hours, followed by recrystallization from CH₂Cl₂/EtOAc to achieve purity . Adjustments to substituents (e.g., phenyl vs. ethyl groups) may require tailored protecting groups or coupling agents, such as mixed anhydrides with pivaloyl chloride and triethylamine for stereochemical control .

Q. How can the purity of the compound be validated post-synthesis?

- Methodology : High-resolution ¹H and ¹³C NMR spectroscopy are critical. For instance, a structurally similar dioxane derivative (5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane) showed diagnostic peaks at δ 5.46 (s, 1H, dioxane ring) and δ 100.1 (C-O-C resonance) in CDCl₃ . Recrystallization solvent selection (e.g., CH₂Cl₂/EtOAc) should align with the compound’s solubility profile to minimize impurities .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodology : Combined NMR and mass spectrometry (MS) are standard. For example, ¹H NMR can resolve splitting patterns from the dioxane ring’s axial-equatorial protons, while MS (ESI or EI) confirms molecular weight. X-ray crystallography using SHELX software suites (e.g., SHELXL for refinement) may resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How does the dioxane ring influence the compound’s stability under varying pH conditions?

- Methodology : Stability assays in buffered solutions (pH 4–9) can monitor degradation via HPLC. For related compounds, the dioxane ring’s electron-donating effects may enhance resistance to hydrolysis compared to non-cyclic ethers. Kinetic studies at elevated temperatures (e.g., 40–60°C) can extrapolate shelf-life using Arrhenius models .

Q. What strategies mitigate data contradictions in biological activity studies?

- Methodology : Discrepancies in receptor-binding assays may arise from stereochemical variations. For example, stereoisomers of butyrophenone derivatives exhibit divergent pharmacological profiles. Chiral HPLC or enzymatic resolution ensures enantiopurity, while molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile activity data .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity sites. ADMET predictors (e.g., SwissADME) assess logP, bioavailability, and cytochrome P450 interactions. For instance, the phenyl group’s lipophilicity may require balancing with polar substituents to enhance solubility .

Q. What experimental designs validate the compound’s role in enzyme inhibition?

- Methodology : Competitive inhibition assays (e.g., fluorogenic substrates) quantify IC₅₀ values. For a dioxane-containing triclosan analog, enoyl-ACP reductase inhibition was measured via UV-Vis kinetics. Negative controls (e.g., substrate-only) and positive controls (e.g., known inhibitors) ensure assay validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.